2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid is a compound that features an indole core structure with a tert-butoxycarbonyl (BOC) protecting group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid typically involves the protection of the indole nitrogen with a BOC group. This can be achieved by reacting the indole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the indole ring or the acetic acid moiety.
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The BOC group can be removed using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole compounds.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid involves its interaction with specific molecular targets. The BOC group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Upon removal of the BOC group, the indole nitrogen can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-butoxy)carbonyl]amino-cyclopropylacetic acid: Similar structure with a cyclopropyl ring instead of an indole ring.
(S)-2-[(tert-butoxy)carbonyl]amino-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid: Another BOC-protected amino acid derivative.
Uniqueness
2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid is unique due to its indole core structure, which imparts specific chemical and biological properties. The presence of the BOC group allows for selective protection and deprotection, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H17NO4 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-6-yl]acetic acid |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-7-6-11-5-4-10(8-12(11)16)9-13(17)18/h4-8H,9H2,1-3H3,(H,17,18) |
InChI Key |
XFSCDNMFQXDFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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